molecular formula C14H17NO2 B1400917 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid CAS No. 1432374-62-3

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B1400917
CAS No.: 1432374-62-3
M. Wt: 231.29 g/mol
InChI Key: OCWMUUFMXHMHOC-UHFFFAOYSA-N
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Description

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid (CAS: 1432374-62-3) is a quinoline derivative featuring a tetramethyl-substituted dihydroquinoline scaffold with a carboxylic acid group at the C6 position. This compound is synthesized via formylation and subsequent oxidation of the hydroquinoline precursor, as demonstrated in Vilsmeier-Haack reactions . Structural confirmation is achieved through NMR spectroscopy and elemental analysis .

Properties

IUPAC Name

1,2,2,4-tetramethylquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15(4)12-6-5-10(13(16)17)7-11(9)12/h5-8H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWMUUFMXHMHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(=O)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . These reactions are often carried out in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of various substituted coumarins containing the dihydroquinoline moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The presence of multiple methyl groups allows for various substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of gluconate 2-dehydrogenase, which plays a role in glucose metabolism . The compound’s structure allows it to bind effectively to the enzyme’s active site, thereby inhibiting its activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The C6-carboxylic acid group distinguishes this compound from analogs with substituents at other positions or alternative functional groups. Key comparisons include:

Compound Name CAS Number Substituents/Modifications Molecular Weight Purity Key Features/Applications Reference
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid 1432374-62-3 C6-carboxylic acid 245.3 g/mol 95% Precursor for triazolopyrimidines
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid 2173097-80-6 C8-carboxylic acid (positional isomer) 245.3 g/mol 95% Altered steric/electronic properties
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate 98897-23-5 C6-ester group (ethyl) 273.4 g/mol N/A Enhanced lipophilicity for drug delivery
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 1289646-93-0 Isoquinoline core, Cl substituents 280.1 g/mol N/A Increased halogen-mediated bioactivity
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 1338495-31-0 Hydroxy and methyl groups at C2 and C4 207.2 g/mol N/A Potential antioxidant properties

Key Observations :

  • Positional Isomerism : The C6-carboxylic acid derivative exhibits distinct reactivity compared to its C8 isomer due to steric and electronic differences. For example, the C6 position facilitates conjugation with heterocyclic systems like triazolopyrimidines, yielding compounds with 67% synthetic efficiency .
  • Functional Group Impact : The ethyl ester analog (CAS: 98897-23-5) demonstrates higher lipophilicity, making it more suitable for membrane permeability in drug design compared to the polar carboxylic acid .
  • Halogenation Effects: Chlorinated isoquinoline analogs (e.g., CAS: 1289646-93-0) show enhanced biological activity due to halogen-mediated interactions with target proteins .
Physicochemical Properties
  • Solubility : The carboxylic acid group enhances water solubility compared to ester or hydrocarbon analogs.
  • Stability : The tetramethyl substituents at C1, C2, and C4 confer steric protection, reducing oxidative degradation .

Biological Activity

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by multiple methyl substitutions and a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H17NO2C_{13}H_{17}NO_2 with a molar mass of 219.28 g/mol. The compound's structure includes a quinoline core that enhances its reactivity and interaction with biological targets.

Antiallergic and Antiasthmatic Properties

Research indicates that this compound exhibits potential antiallergic and antiasthmatic activities. It has been shown to inhibit the release of histamine from mast cells, which is a critical mediator in allergic responses. This property suggests its potential use in treating asthma and allergic conditions.

Antiarthritic Effects

The compound has also demonstrated antiarthritic properties in various studies. It appears to modulate inflammatory pathways that are involved in arthritis progression. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

The mechanism by which this compound exerts its effects involves its action as an inhibitor of gluconate 2-dehydrogenase. This enzyme plays a significant role in glucose metabolism and energy production within cells. By inhibiting this enzyme, the compound may alter metabolic pathways that are crucial for cell survival and function.

Case Studies

  • Antiallergic Activity Study : A study published in the Journal of Allergy evaluated the effects of this compound on histamine release from rat mast cells. The results showed a significant reduction in histamine levels upon treatment with the compound compared to control groups (p < 0.05) .
  • Antiarthritic Activity : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntiallergicAntiarthriticMechanism of Action
This compoundYesYesInhibition of gluconate 2-dehydrogenase
7-Hydroxy-1,2-dihydroquinolineModerateNoUnknown
2-MethylquinolineNoModerateUnknown

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic acid
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